molecular formula C11H26O2Si2 B14210692 4-Butylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane CAS No. 838839-44-4

4-Butylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane

Cat. No.: B14210692
CAS No.: 838839-44-4
M. Wt: 246.49 g/mol
InChI Key: IAJVGCQYLPPXQJ-UHFFFAOYSA-N
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Description

1,1-Bis(trimethylsiloxy)-1-pentene: is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(trimethylsiloxy)-1-pentene can be synthesized through a one-pot method involving the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran (THF) at -10°C . This method is efficient and yields derivatives bearing Si-H functional and reactive groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trimethylsiloxy)-1-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

1,1-Bis(trimethylsiloxy)-1-pentene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex organosilicon compounds.

    Medicine: Investigated for its use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1-Bis(trimethylsiloxy)-1-pentene involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsiloxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. The pathways involved include:

    Hydrolysis: Conversion of trimethylsiloxy groups to silanols.

    Condensation: Formation of siloxane bonds through the reaction of silanols.

Comparison with Similar Compounds

Properties

CAS No.

838839-44-4

Molecular Formula

C11H26O2Si2

Molecular Weight

246.49 g/mol

IUPAC Name

trimethyl(1-trimethylsilyloxypent-1-enoxy)silane

InChI

InChI=1S/C11H26O2Si2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h10H,8-9H2,1-7H3

InChI Key

IAJVGCQYLPPXQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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